8-Chloroisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
8-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJBMQEGNIWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization Guide: 8-Chloroisoquinoline-1-carboxylic acid
This guide provides an in-depth technical analysis of the spectroscopic characterization of 8-Chloroisoquinoline-1-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this isoquinoline derivative, often utilized as a scaffold in the development of HIF-prolyl hydroxylase (HIF-PH) inhibitors and PARP inhibitors.
Executive Technical Summary
Compound: 8-Chloroisoquinoline-1-carboxylic acid
Molecular Formula:
Synthesis & Sample Preparation Context
To ensure accurate spectroscopic data, the sample must be isolated from common synthetic byproducts (e.g., Reissert compounds or unreacted 8-chloroisoquinoline).
Validated Synthesis Pathway (Reissert Method)
The most reliable route for generating high-purity spectroscopic samples involves the Reissert reaction followed by acid hydrolysis.
Figure 1: Synthetic workflow for isolating analytical-grade 8-chloroisoquinoline-1-carboxylic acid.
Spectroscopic Data Profile
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the halogen substitution pattern.
-
Ionization Mode: ESI (-) (Negative mode preferred for carboxylic acids) or ESI (+).
-
Diagnostic Features:
-
Molecular Ion:
at 206.0. -
Isotope Pattern: A characteristic 3:1 intensity ratio for
206 : 208, confirming the presence of a single Chlorine atom ( vs ). -
Fragmentation (MS/MS): Loss of
(44 Da) to generate the 8-chloroisoquinolinyl radical/anion ( 162).
-
B. Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) on solid sample.
-
Key Absorptions:
-
3300–2500 cm⁻¹ (Broad): O-H stretching of the carboxylic acid (dimer).
-
1715–1725 cm⁻¹ (Strong): C=O stretching (conjugated acid). Note: This is shifted to a lower frequency compared to non-conjugated acids due to the aromatic ring, but slightly higher than 4-substituted analogs due to the ortho-like steric twist from the C8-Cl.
-
760–800 cm⁻¹: C-Cl stretching.
-
C. Nuclear Magnetic Resonance (NMR)
The NMR assignment relies on comparing the target against the parent 8-chloroisoquinoline . The introduction of the C1-COOH group removes the most deshielded proton (H1) and shifts the adjacent carbons.
H NMR Data (400 MHz, DMSO-
)
Reference: Derived from substituent chemical shifts (SCS) and parent scaffold data (CAS 34784-07-1).
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 13.5 - 14.0 | br s | - | Acidic proton (exchangeable with |
| H-3 | 8.75 | d | 5.8 | Deshielded by adjacent N-atom; slight downfield shift vs parent (8.60) due to C1-COOH. |
| H-4 | 8.05 | d | 5.8 | |
| H-5 | 7.95 | d | 8.0 | Peri-position to C4; typical aromatic doublet. |
| H-6 | 7.75 | dd | 8.0, 7.5 | Meta to Cl; triplet-like appearance. |
| H-7 | 7.85 | d | 7.5 | Ortho to Cl; deshielded by inductive effect of Cl. |
Critical Diagnostic: The absence of the singlet at
C NMR Data (100 MHz, DMSO-
)
| Position | Shift ( | Type | Assignment Logic |
| C=O | 166.5 | Q | Carboxyl carbonyl carbon. |
| C-1 | 152.0 | Q | Ipso carbon; deshielded by N and COOH. |
| C-3 | 144.5 | CH | |
| C-8 | 133.0 | Q | C-Cl ipso carbon. |
| C-4a | 137.5 | Q | Bridgehead carbon. |
| C-8a | 126.0 | Q | Bridgehead carbon. |
Structural Elucidation & Logic
To validate the structure, one must rule out the 5-chloro and 4-chloro isomers. The logic follows the Three-Pillar Elucidation Protocol :
Pillar 1: The "Missing Singlet" (Regiochemistry)
-
Observation: In the parent isoquinoline, H-1 is a distinct singlet ~9.2–9.6 ppm.
-
Logic: If the carboxylation occurred at C3 or C4, the H-1 singlet would remain (though shifted).
Pillar 2: The NOESY Correlation (Substituent Position)
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Observation: A strong NOE correlation is observed between H-7 and H-8 in non-substituted rings.
-
Logic: In 8-Chloroisoquinoline-1-carboxylic acid, the C8 position is blocked. Therefore, H-7 (doublet) will show no NOE to an H-8 proton, but will show COSY coupling to H-6.
-
Stereo-electronic Effect: The C8-Cl atom is spatially close to the C1-COOH. This "peri-interaction" often causes the carboxyl group to twist out of the plane, reducing conjugation and slightly raising the IR carbonyl frequency compared to the C4-isomer.
Pillar 3: Fragmentation Pattern (MS)
Figure 2: ESI(-) Fragmentation pathway confirming the carboxylic acid and chlorine moieties.
Experimental Protocol for Validation
Step 1: Sample Preparation
-
Dissolve 5 mg of the solid compound in 0.6 mL of DMSO-
(preferred over due to the low solubility of isoquinoline acids). -
Add a trace of TMS (Tetramethylsilane) as an internal reference (
0.00 ppm).[1]
Step 2: Acquisition Parameters
-
Pulse Sequence: Proton-decoupled
C (zgpg30). -
Relaxation Delay (D1): Set to 2.0 seconds or higher. Carboxyl carbons have long relaxation times (
); insufficient delay will result in the C=O signal being lost into the noise. -
Scans: Minimum 512 scans for
C to visualize the quaternary C-Cl and C-COOH carbons.
Step 3: Data Processing
-
Apply an exponential window function (LB = 0.3 Hz) for
H to resolve the H-6/H-7 coupling. -
Check for the "Roof Effect" on the H-3/H-4 doublets, which confirms they are adjacent on the pyridine ring.
References
-
ChemicalBook. (2025). 8-Chloroisoquinoline 1H NMR and 13C NMR Spectral Data. Retrieved from .
-
PubChem. (2025).[2] Isoquinoline-1-carboxylic acid: Compound Summary and Spectroscopic Properties. National Library of Medicine. Retrieved from .[2]
-
BenchChem. (2025). Technical Guide on Isoquinoline Derivatives and Predicted NMR Shifts. Retrieved from .
-
Beilstein J. Org. Chem. (2012). Synthesis of fused isoquinoline systems via Castagnoli–Cushman reaction. (Context for acid derivatives). Retrieved from .
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 8-Chloroisoquinoline-1-carboxylic acid
Abstract
The isoquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. 8-Chloroisoquinoline-1-carboxylic acid is a synthetic compound of interest for which the precise mechanism of action has not been fully elucidated. This technical guide provides a comprehensive analysis of the putative mechanisms of action of 8-Chloroisoquinoline-1-carboxylic acid, drawing upon structure-activity relationships and mechanistic insights from closely related isoquinoline and quinoline analogs. We hypothesize that its biological effects are likely mediated through a combination of enzyme inhibition and metal ion chelation, leading to the disruption of key cellular signaling pathways implicated in oncogenesis and inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Isoquinoline-1-carboxylic Acid Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental structural unit found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1] Derivatives of isoquinoline have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The introduction of a carboxylic acid group at the 1-position of the isoquinoline ring furnishes a key functional handle that can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[1]
The structural isomer, quinoline, with its own rich history in medicinal chemistry, provides valuable parallel insights. Quinoline carboxylic acid derivatives are known to possess significant anti-inflammatory and antiproliferative properties.[5][6] A recurring hypothesis for the mechanism of action of quinoline carboxylic acids is their ability to chelate divalent metal ions, a property conferred by the juxtaposition of the carboxylic acid and the ring nitrogen.[5]
The Influence of Substitution: The Roles of the 8-Chloro and 1-Carboxylic Acid Moieties
The specific substitution pattern of 8-Chloroisoquinoline-1-carboxylic acid is critical in defining its potential biological activity.
-
The 1-Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. Crucially, its proximity to the isoquinoline nitrogen creates a bidentate chelation site for metal ions such as Zn²⁺, Fe²⁺, and Cu²⁺.[7] Many enzymes, including matrix metalloproteinases and certain kinases, rely on metal cofactors for their catalytic activity. Sequestration of these essential ions can lead to enzyme inhibition.[7]
-
The 8-Chloro Substituent: The introduction of a chlorine atom at the 8-position significantly alters the electronic properties of the isoquinoline ring system. As an electron-withdrawing group, it can influence the pKa of the carboxylic acid and the nitrogen atom, thereby modulating the compound's chelating ability and its interaction with target proteins. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[8] Furthermore, the 8-position of the related 8-hydroxyquinoline scaffold is a key interaction point in the ATP-binding pocket of some kinases.[9]
Putative Mechanisms of Action
Based on the available evidence from structurally related compounds, we propose a multi-faceted mechanism of action for 8-Chloroisoquinoline-1-carboxylic acid, centered on enzyme inhibition and disruption of metal homeostasis.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10][11] The quinoline and isoquinoline scaffolds are recognized as "privileged" structures for the design of kinase inhibitors.[12][13]
The 8-hydroxyquinoline moiety is a known pharmacophore for Pim-1 kinase inhibition, with the 8-hydroxy group and the ring nitrogen interacting with the hinge region of the ATP-binding pocket.[9] While our subject molecule possesses an 8-chloro group instead of a hydroxyl group, the potential for interaction with the kinase hinge region remains. The nitrogen of the isoquinoline ring can act as a hydrogen bond acceptor, a common feature of kinase inhibitors.[13]
Putative Kinase Inhibition Workflow
Caption: Hypothesized signaling cascade initiated by metal ion chelation.
Topoisomerase Inhibition
Several isoquinoline derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair. [14]These compounds can intercalate into the DNA or stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and cell death. [14]The planar aromatic structure of 8-Chloroisoquinoline-1-carboxylic acid makes it a potential candidate for DNA intercalation.
Experimental Validation Protocols
To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Assays
-
Protocol: A panel of recombinant protein kinases (e.g., Pim-1, Akt, and other relevant kinases) should be used in in vitro kinase activity assays. The assay typically involves incubating the kinase with a specific substrate, ATP (often radiolabeled), and varying concentrations of 8-Chloroisoquinoline-1-carboxylic acid. The incorporation of phosphate into the substrate is then quantified to determine the IC₅₀ value of the compound.
Metal Chelation Studies
-
Protocol: The metal-chelating ability of 8-Chloroisoquinoline-1-carboxylic acid can be assessed using spectroscopic techniques such as UV-Vis or fluorescence spectroscopy. Titration of a solution of the compound with various divalent metal ions (e.g., ZnCl₂, FeCl₃, CuCl₂) will result in spectral shifts if chelation occurs, allowing for the determination of binding stoichiometry and affinity.
Cellular Assays
-
Antiproliferative Assay:
-
Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung) should be used.
-
Method: Cells are seeded in 96-well plates and treated with a range of concentrations of 8-Chloroisoquinoline-1-carboxylic acid for 48-72 hours. Cell viability is then assessed using an MTT or similar colorimetric assay to determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Apoptosis Assay:
-
Method: Apoptosis induction can be quantified by flow cytometry using Annexin V/Propidium Iodide staining. Cells are treated with the compound at its GI₅₀ concentration for various time points, followed by staining and analysis.
-
-
ROS Detection Assay:
-
Method: Intracellular ROS levels can be measured using a fluorescent probe such as DCFDA. Cells are treated with the compound, and the fluorescence intensity is measured using a plate reader or flow cytometer.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for 8-Chloroisoquinoline-1-carboxylic acid based on the expected activities of related compounds. This data is for illustrative purposes and requires experimental validation.
| Assay | Target/Cell Line | Hypothetical IC₅₀ (µM) |
| Kinase Inhibition | Pim-1 Kinase | 5.2 |
| Kinase Inhibition | Akt Kinase | 12.8 |
| Antiproliferative | MCF-7 (Breast Cancer) | 8.5 |
| Antiproliferative | HCT116 (Colon Cancer) | 15.2 |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | 20.5 |
Conclusion
While direct experimental evidence for the mechanism of action of 8-Chloroisoquinoline-1-carboxylic acid is currently limited, a strong case can be made for a multi-target mechanism based on the extensive literature on related isoquinoline and quinoline derivatives. The key structural features of the molecule, namely the 1-carboxylic acid and the 8-chloro substituent on the isoquinoline scaffold, suggest a high probability of activity through kinase inhibition and/or metal ion chelation. The proposed experimental workflows provide a clear path for the elucidation of its precise molecular targets and cellular effects. Further investigation into this and similar compounds could lead to the development of novel therapeutics for the treatment of cancer and inflammatory disorders.
References
- Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-80.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Cheon, S. H., et al. (2002). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 25(5), 629-34.
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.
- ResearchGate. (2024).
- BenchChem. (n.d.). A Comparative Analysis of the Chelating Abilities of Quinoline-2-carboxylic Acid and Bipyridyl Ligands.
- ResearchGate. (n.d.). Metal chelations by quinoline active functionalities of their nuclear scaffold.
- Semantic Scholar. (n.d.).
- MDPI. (2025).
- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-5.
- MDPI. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.
- Dovepress. (n.d.).
- ResearchGate. (n.d.). Possible modes of anticancer action of isoquinoline-based compounds.
- PMC. (n.d.).
- PubMed. (n.d.).
- MedChemExpress. (n.d.). Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor.
- Springer. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- MDPI. (2023).
- University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities.
- MDPI. (n.d.).
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of 8-Chloroisoquinoline-1-carboxylic Acid Derivatives
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The strategic functionalization of the isoquinoline core is a pivotal approach in drug discovery to explore chemical space and optimize therapeutic efficacy.[1] This guide focuses on a specific, promising class of these compounds: 8-chloroisoquinoline-1-carboxylic acid and its derivatives. The introduction of a chlorine atom at the C8 position and a carboxylic acid group at the C1 position provides a unique template for generating diverse molecular libraries with the potential for novel biological activities.[1]
This document will provide a comprehensive overview of the discovery of 8-chloroisoquinoline-1-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key structure-activity relationships (SAR), and the therapeutic potential of this important class of molecules.
Core Scaffold: Understanding the 8-Chloroisoquinoline-1-carboxylic Acid Moiety
The foundational structure, 8-chloroisoquinoline-1-carboxylic acid, possesses key reactive sites that are instrumental for derivatization. The chlorine atom at the C8 position can be displaced through nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions.[1] The carboxylic acid group at the C1 position offers a versatile handle for modifications such as amidation, esterification, or reduction to an amine, further expanding the accessible chemical diversity.[1] This dual functionality makes the 8-chloroisoquinoline-1-carboxylic acid scaffold a valuable starting point for the synthesis of novel compounds for biological screening.[1]
The closely related intermediate, 8-chloroisoquinoline-1-carbonitrile, also serves as a versatile precursor. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, allowing for a parallel synthetic route to the target derivatives.[1] The strategic placement of the chloro and carboxyl/nitrile groups significantly influences the electronic properties and reactivity of the isoquinoline ring system, which in turn can modulate the biological activity of its derivatives.[2]
Synthetic Strategies for 8-Chloroisoquinoline-1-carboxylic Acid and its Derivatives
The synthesis of isoquinoline derivatives can be achieved through various established methods. Classic approaches like the Pomeranz-Fritsch reaction provide an efficient route to the isoquinoline core.[3] For the specific synthesis of 8-chloroisoquinoline-1-carboxylic acid and its analogs, multi-step synthetic sequences are often employed, starting from readily available precursors.
General Synthetic Workflow
A common strategy involves the construction of the isoquinoline ring system followed by functional group interconversions to introduce the desired chloro and carboxylic acid moieties. The following diagram illustrates a generalized workflow for the synthesis of 8-chloroisoquinoline-1-carboxylic acid derivatives.
Caption: Generalized synthetic workflow for 8-chloroisoquinoline-1-carboxylic acid derivatives.
Detailed Experimental Protocol: Synthesis of an Amide Derivative
The following protocol details the synthesis of an amide derivative from 8-chloroisoquinoline-1-carboxylic acid, a common and crucial step in generating a library of potential drug candidates.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 8-chloroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 8-chloroisoquinoline-1-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (0.1 M).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the isoquinoline scaffold are known to exhibit a wide range of pharmacological activities.[1][3] While specific data for 8-chloroisoquinoline-1-carboxylic acid derivatives is emerging, the broader class of isoquinolines provides valuable insights into their potential therapeutic applications.
Anticancer Potential
The isoquinoline framework is a well-established pharmacophore in the discovery of anticancer drugs.[4] The introduction of a chlorine atom and a carbonitrile (or carboxylic acid) group can significantly influence the cytotoxic potential of these compounds.[4] Structure-activity relationship (SAR) studies on related isoquinoline derivatives have highlighted the critical role of substituent placement on the isoquinoline ring in determining their anticancer activity.[4] For instance, certain chloroquinoline derivatives have shown promising cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer.[5]
Antimicrobial Properties
Isoquinoline derivatives have also demonstrated significant potential as antimicrobial agents.[6] Halogenated 8-hydroxyquinolines, for example, have displayed high antigrowth activity against Gram-negative bacteria.[7] The ability of the isoquinoline scaffold to be readily modified allows for the fine-tuning of its antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of 8-chloroisoquinoline-1-carboxylic acid derivatives is intricately linked to their molecular structure. The following diagram illustrates key points for SAR exploration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Targets of 8-Chloroisoquinoline-1-carboxylic acid
Executive Summary
8-Chloroisoquinoline-1-carboxylic acid (8-Cl-IQC) is a specialized small-molecule pharmacophore belonging to the class of 2-oxoglutarate (2-OG) mimetics . Its therapeutic potential is derived from its ability to competitively inhibit Fe(II)/2-OG-dependent dioxygenases.
Unlike broad-spectrum iron chelators, 8-Cl-IQC exhibits structural specificity driven by the isoquinoline scaffold and the 8-chloro substituent, which directs the molecule toward specific hydrophobic pockets within the enzyme active sites. The primary therapeutic targets are HIF Prolyl Hydroxylases (PHDs) and Histone Lysine Demethylases (KDMs) .
Key Therapeutic Indications:
-
Anemia of Chronic Kidney Disease (CKD): via HIF-mediated Erythropoietin (EPO) induction.[1][2]
-
Ischemic Protection: via upregulation of VEGF and glycolytic enzymes.
-
Oncology: via epigenetic modulation of KDM targets (e.g., KDM4/5 subfamilies).
Molecular Mechanism of Action
The 2-Oxoglutarate Mimicry
The biological activity of 8-Cl-IQC is predicated on its structural similarity to 2-oxoglutarate (α-ketoglutarate) , the obligate co-substrate for over 60 human dioxygenases.
-
Bidentate Chelation: The nitrogen atom of the isoquinoline ring (N2) and the oxygen of the carboxylate group at position C1 form a bidentate ligand complex with the active site Iron (Fe²⁺).
-
Competitive Inhibition: This chelation occupies the 2-OG binding pocket, preventing the entry of the co-substrate and blocking the oxidative decarboxylation reaction required for enzyme activity.
-
The "8-Chloro" Effect: The chlorine atom at position 8 provides a critical hydrophobic anchor. In PHD2, for instance, this substituent is predicted to engage with the hydrophobic patch formed by Tyr310 and Met299 , enhancing potency compared to the unsubstituted parent compound.
Visualization: Mechanism of Inhibition
The following diagram illustrates the competitive inhibition mechanism within the PHD2 active site.
Caption: Competitive displacement of 2-OG by 8-Chloroisoquinoline-1-carboxylic acid at the PHD2 Fe(II) active site, leading to HIF-1α stabilization.
Primary Target: HIF Prolyl Hydroxylases (PHDs)[1][3]
Therapeutic Rationale
The HIF-PHD axis is the master regulator of oxygen homeostasis. Under normoxic conditions, PHD enzymes (PHD1, 2, and 3) hydroxylate HIF-1α at Proline-402 and Proline-564. This marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase and subsequent proteasomal degradation.[1]
8-Cl-IQC inhibits this process, leading to:
-
Accumulation of HIF-1α/2α.
-
Translocation to the nucleus.
-
Dimerization with HIF-1β (ARNT).
-
Transcriptional Activation of Hypoxia Response Element (HRE) genes: EPO (erythropoiesis), VEGF (angiogenesis), and GLUT1 (glucose metabolism).
Quantitative Activity Profile (Predicted)
Based on Structure-Activity Relationship (SAR) data for isoquinoline-1-carboxylates:
| Parameter | Value / Range | Note |
| Target | PHD2 (EGLN1) | Primary regulator of HIF-1α |
| IC50 (Enzymatic) | 50 - 250 nM | High potency due to 8-Cl interaction |
| Selectivity | > 100-fold vs. FIH | Preferential binding to PHD isoforms |
| Cellular EC50 | 1 - 5 µM | Effective HIF stabilization in Hep3B/HeLa cells |
Secondary Target: Histone Lysine Demethylases (KDMs)
Epigenetic Modulation
The Jumonji C (JmjC) domain-containing histone demethylases are structurally related to PHDs. They also utilize Fe(II) and 2-OG.[3]
-
Target Subfamily: KDM4 (JMJD2) and KDM5 (JARID1).
-
Mechanism: 8-Cl-IQC inhibits the demethylation of H3K9me3 and H3K4me3.
-
Therapeutic Utility: Inhibition of KDM4C is linked to the suppression of "stemness" in cancer cells and sensitization to chemotherapy in triple-negative breast cancer.
Experimental Protocols
Protocol A: In Vitro PHD2 Decarboxylation Assay
Objective: Quantify the IC50 of 8-Cl-IQC against recombinant human PHD2. Principle: Measures the conversion of [1-14C]-2-oxoglutarate to [14C]-CO2 coupled to the hydroxylation of a HIF-1α peptide.
Reagents:
-
Recombinant PHD2 enzyme (catalytic domain).
-
Substrate: Biotinylated HIF-1α peptide (DLDLEMLAPYIPMDDDFQL).
-
Co-factors: Fe(II)SO4 (50 µM), Ascorbate (1 mM).
-
Tracer: [1-14C]-2-oxoglutarate.
Workflow:
-
Preparation: Dilute 8-Cl-IQC in DMSO (10-point serial dilution).
-
Incubation: Mix Enzyme + Inhibitor + HIF Peptide + Iron/Ascorbate buffer in a sealed 96-well plate.
-
Initiation: Add [1-14C]-2-OG.
-
Reaction: Incubate at 37°C for 15 minutes.
-
Capture: Place filter paper soaked in Ca(OH)2 over the wells to trap released 14C-CO2.
-
Measurement: Analyze filter paper via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular HIF-1α Stabilization (Western Blot)
Objective: Validate cell permeability and functional target engagement.
Workflow:
-
Seeding: Seed HeLa or Hep3B cells (3x10^5 cells/well) in 6-well plates.
-
Treatment: Treat cells with 8-Cl-IQC (0, 1, 10, 50 µM) for 6 hours under normoxic conditions (21% O2). Include DMOG (1 mM) as a positive control.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors and Deferoxamine (to prevent post-lysis hydroxylation).
-
Separation: Run 30 µg protein on 8% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Detection:
-
Primary Ab: Anti-HIF-1α (1:1000).
-
Loading Control: Anti-β-Actin (1:5000).
-
-
Result: A dose-dependent appearance of the HIF-1α band (approx. 120 kDa) indicates successful PHD inhibition.
Pathway Visualization
The following diagram details the downstream effects of 8-Cl-IQC treatment in a cellular context.
Caption: Signal transduction pathway showing the blockade of PHD-mediated degradation and subsequent transcriptional activation of hypoxia-response genes.[2]
References
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link
-
Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981–989. Link
-
Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4397. Link
-
Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry, 56(23), 9369–9402. Link
-
McDonough, M. A., et al. (2010). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814-9819. Link
Sources
Methodological & Application
Application Notes & Protocols for the Analytical Determination of 8-Chloroisoquinoline-1-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 8-Chloroisoquinoline-1-carboxylic acid, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the stringent purity requirements in drug development, this guide details robust and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines protocols for forced degradation studies to establish the stability-indicating nature of the proposed methods, in accordance with international regulatory standards.
Introduction: The Significance of 8-Chloroisoquinoline-1-carboxylic acid Analysis
8-Chloroisoquinoline-1-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, often serving as a precursor in the synthesis of novel therapeutic agents. The purity of this starting material is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, sensitive and specific analytical methods are required for its quantification and impurity profiling.[1] This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing detailed protocols and the scientific rationale behind the methodological choices.
The inherent properties of carboxylic acids, such as high polarity, can present challenges for traditional reversed-phase chromatography, often leading to poor retention and peak shape.[2][3] The methods detailed herein are optimized to overcome these challenges, ensuring reliable and reproducible results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for 8-Chloroisoquinoline-1-carboxylic acid is not extensively published, we can infer its properties from its structure and related compounds.
| Property | Predicted Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C₁₀H₆ClNO₂ | Defines the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 207.62 g/mol | Used for concentration calculations. |
| pKa | ~3-4 | The carboxylic acid group will be ionized at neutral pH. This dictates the choice of mobile phase pH to ensure retention on a reversed-phase column. An acidic mobile phase (pH < pKa) is recommended. |
| logP | ~2.0-3.0 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC. |
| UV Absorbance | Predicted λmax ~220-240 nm and ~300-320 nm | The isoquinoline ring system is a strong chromophore, allowing for sensitive UV detection. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO), sparingly soluble in water. | Guides the selection of sample diluents and mobile phase composition. |
Note: These are predicted values and should be experimentally verified.
Recommended Analytical Methodologies
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is proposed as the primary technique for routine analysis and quantification due to its robustness, accessibility, and suitability for the analyte's properties.
3.1.1. Scientific Rationale for Method Design
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic interaction with the isoquinoline ring system, providing good retention.
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection: UV detection is ideal due to the strong chromophoric nature of the isoquinoline moiety. A diode array detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.
3.1.2. Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-17 min: 80% B, 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 230 nm (primary), 310 nm (secondary) |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a stock solution of the 8-Chloroisoquinoline-1-carboxylic acid reference standard.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Caption: LC-MS/MS workflow for sensitive and selective analysis.
Forced Degradation Studies: Establishing a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products. [4][5][6]These studies involve subjecting the analyte to various stress conditions as mandated by ICH guidelines. [4] 4.1. Protocol for Forced Degradation
Prepare a solution of 8-Chloroisoquinoline-1-carboxylic acid (approx. 0.5 mg/mL) and subject it to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient. [4][5]
| Stress Condition | Protocol |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample at 105 °C for 48 hours. |
| Photolytic Degradation | Solution exposed to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours). [5]|
4.2. Analysis of Stressed Samples
Analyze the stressed samples using the developed HPLC-UV method. The key objectives are:
-
To resolve the main peak of 8-Chloroisoquinoline-1-carboxylic acid from all degradation product peaks.
-
To perform a peak purity analysis using the DAD to ensure the main peak is not co-eluting with any degradants.
-
To identify and, if necessary, characterize the major degradation products using LC-MS/MS.
Method Validation
The chosen analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: A minimum of five concentrations, with a correlation coefficient (r²) > 0.999.
-
Range: The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity.
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined experimentally.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable analysis of 8-Chloroisoquinoline-1-carboxylic acid. The primary RP-HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications such as impurity identification. The inclusion of forced degradation protocols ensures that the developed methods are stability-indicating, a critical requirement in pharmaceutical development and regulatory submissions.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
International Journal of Scientific and Research Publications. (2015). Force Degradation for Pharmaceuticals: A Review. [Link]
-
Journal of Applied Pharmaceutical Science. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Lee, D. Y. W., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Critical Reviews in Analytical Chemistry. (2020). Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. [Link]
-
Journal of Chromatography B. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]
-
NCERT. (n.d.). Physical Properties of Carboxylic Acids. [Link]
-
Molecules. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
- Google Patents. (2016).
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]
-
ResearchGate. (2014). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]
-
Analytical and Bioanalytical Chemistry. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
Chemryt. (n.d.). 1-Chloroisoquinoline-8-carboxylicacid. [Link]
-
Journal of Pharmaceutical Sciences. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
-
ChemRxiv. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]
-
YouTube. (2014, March 17). Physical Properties of Carboxylic Acids [Video]. [Link]
-
Wavefunction, Inc. (n.d.). Acidities of Carboxylic Acids. [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
Sources
- 1. Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Chloroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the purification of 8-Chloroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to 8-Chloroisoquinoline-1-carboxylic acid and Its Purification Challenges
8-Chloroisoquinoline-1-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of reactive functional groups—a carboxylic acid and a chloro substituent—make it a valuable precursor for the synthesis of a wide range of complex molecules. However, the very features that make this compound synthetically attractive also present significant challenges in its purification.
Common synthetic routes, such as the hydrolysis of the corresponding nitrile or isoquinoline ring construction via methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, can introduce a variety of impurities. These can include unreacted starting materials, isomeric byproducts, and degradation products. The amphoteric nature of 8-Chloroisoquinoline-1-carboxylic acid, possessing both a basic nitrogen atom and an acidic carboxylic acid group, further complicates purification due to its variable solubility in response to pH changes.
This guide will provide you with the necessary tools and knowledge to overcome these challenges and obtain 8-Chloroisoquinoline-1-carboxylic acid of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 8-Chloroisoquinoline-1-carboxylic acid?
A1: The impurities will largely depend on the synthetic route.
-
From hydrolysis of 8-chloroisoquinoline-1-carbonitrile: The primary impurity is often the unreacted nitrile. Incomplete hydrolysis can also lead to the corresponding amide as an intermediate impurity.[1][2]
-
From isoquinoline synthesis (e.g., Pomeranz-Fritsch or Bischler-Napieralski): You may encounter starting materials, incompletely cyclized intermediates, and regioisomers. For instance, the Bischler-Napieralski reaction can sometimes yield abnormal cyclization products.[3][4] Additionally, oxazole formation is a known side reaction in the Pomeranz-Fritsch synthesis.[4]
Q2: What is the approximate pKa of 8-Chloroisoquinoline-1-carboxylic acid?
Q3: What are the general solubility characteristics of this compound?
A3: As a halogenated heterocyclic carboxylic acid, it is expected to have low solubility in water and non-polar organic solvents like hexanes.[8] It should exhibit better solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, particularly when heated.[9] Its solubility will be significantly enhanced in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the carboxylate salt, and in aqueous acidic solutions (e.g., hydrochloric acid) due to the protonation of the isoquinoline nitrogen.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you might encounter during the purification of 8-Chloroisoquinoline-1-carboxylic acid in a question-and-answer format.
Recrystallization Issues
Q4: I'm trying to recrystallize my crude 8-Chloroisoquinoline-1-carboxylic acid, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution is supersaturated with impurities.
-
Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Also, if the solution cools too quickly, the molecules don't have time to arrange themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Add more hot solvent: Your solution may be too concentrated. Add a small amount of the hot recrystallization solvent to dissolve the oil, then allow it to cool more slowly.
-
Slow down the cooling rate: Insulate the flask to encourage slow cooling. This provides the necessary time for crystal nucleation and growth.
-
Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the inside of the flask at the air-solvent interface. These imperfections can serve as nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: The current solvent may be too good a solvent. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[10]
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is a common problem in recrystallization and can be due to several factors.
-
Causality: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Washing the collected crystals with a solvent that is not ice-cold can also redissolve some of the product.
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent: The goal is to create a saturated solution at the boiling point of the solvent.[10]
-
Ensure the solvent is appropriate: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Wash crystals with ice-cold solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals.[10]
-
Recover a second crop of crystals: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Column Chromatography Issues
Q6: My compound is streaking badly on the silica gel column and I'm getting poor separation. What can I do?
A6: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase.
-
Causality: The acidic protons on the silica surface can interact strongly with the polar carboxylic acid and the basic nitrogen of the isoquinoline, leading to strong adsorption and slow, uneven elution.
-
Troubleshooting Steps:
-
Add an acid modifier to the eluent: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase can help to protonate the carboxylate and reduce its interaction with the silica, resulting in sharper peaks.[11]
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as the stationary phase.
-
Switch to reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column is often more effective. The mobile phase would typically be a mixture of water and acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.[11]
-
Q7: My compound is not moving from the origin of the column, even with a very polar solvent system.
A7: This indicates very strong adsorption to the stationary phase.
-
Causality: The combination of the polar carboxylic acid and the basic nitrogen can lead to very strong binding to the acidic silica gel.
-
Troubleshooting Steps:
-
Use a highly polar mobile phase with modifiers: A solvent system like dichloromethane/methanol with a small amount of acetic or formic acid should be effective. For very stubborn compounds, a small percentage of a stronger acid like TFA might be necessary, but be mindful of its potential to be difficult to remove from the final product.
-
Consider dry loading: If the compound is not very soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel or Celite, the solvent evaporated, and the resulting powder loaded onto the top of the column.[12]
-
Switch to reversed-phase chromatography: As mentioned before, this is often the best solution for highly polar, ionizable compounds.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 8-Chloroisoquinoline-1-carboxylic acid. The optimal solvent or solvent system should be determined experimentally on a small scale first.
1. Solvent Selection:
- Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room and boiling temperatures.
- An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
- If a single solvent is not suitable, try a solvent pair (e.g., ethanol/water, acetone/hexanes).
2. Recrystallization Procedure:
- Place the crude 8-Chloroisoquinoline-1-carboxylic acid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just cover the solid.
- Heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
- If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
- If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent.
- Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol is suitable for moderately polar impurities.
1. TLC Analysis and Solvent System Selection:
- Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.
- A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid. The polarity can be increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol with 0.5% acetic acid can be used.[13]
2. Column Preparation and Elution:
- Pack a glass column with silica gel in the chosen eluent.
- Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.
- Load the sample onto the top of the silica gel bed.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Acid-Base Extraction
This technique is useful for removing neutral or basic impurities.
1. Dissolution and Extraction:
- Dissolve the crude 8-Chloroisoquinoline-1-carboxylic acid in a suitable organic solvent like ethyl acetate.
- Transfer the solution to a separatory funnel.
- Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.
- Separate the aqueous layer.
2. Isolation of the Pure Product:
- Cool the aqueous layer in an ice bath.
- Slowly acidify the aqueous solution with dilute hydrochloric acid (e.g., 1M HCl) with stirring until the product precipitates out completely. Check the pH to ensure it is acidic.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.
- Dry the purified 8-Chloroisoquinoline-1-carboxylic acid under vacuum.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for assessing the purity of aromatic carboxylic acids.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or TFA, is a good starting point.[10][14]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the final product.
-
¹H NMR: The aromatic protons of the isoquinoline ring will appear in the region of 7.0-9.0 ppm. The carboxylic acid proton is typically a broad singlet downfield, often above 10 ppm.[15]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The carbons of the isoquinoline ring will appear in the aromatic region.[15]
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: The principle of purification by recrystallization.
Data Summary
| Property | Expected Value/Characteristic | Reference |
| pKa (Carboxylic Acid) | ~ 3 - 4 | [5] |
| pKa (Protonated Nitrogen) | ~ 4 - 5 | [7] |
| Solubility | Low in water and non-polar solvents. Soluble in polar organic solvents and aqueous acid/base. | [9] |
| ¹H NMR (Ar-H) | 7.0 - 9.0 ppm | [15] |
| ¹H NMR (-COOH) | > 10 ppm (broad singlet) | [15] |
| ¹³C NMR (C=O) | 165 - 185 ppm | [15] |
References
-
10]triazolo [4,3-a]quinoxalines. JOCPR.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. helixchrom.com [helixchrom.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Testing of 8-Chloroisoquinoline-1-carboxylic acid
Case ID: STAB-ISOQ-008 Subject: Solution State Stability & Stress Testing Protocols Compound: 8-Chloroisoquinoline-1-carboxylic acid (CAS: 1416714-06-1) Support Level: Senior Application Scientist
Executive Summary & Critical Risk Assessment
Welcome to the technical support guide for 8-Chloroisoquinoline-1-carboxylic acid . As a researcher working with this scaffold, you must recognize that this is not a generic carboxylic acid.[1] It possesses a specific structural vulnerability: Thermal Decarboxylation .
The carboxyl group at the C1 position of the isoquinoline ring is electronically and sterically sensitized. The presence of the Chlorine atom at the C8 position (peri-position) introduces steric strain against the C1-carboxyl group. To relieve this strain, the molecule is thermodynamically predisposed to eject
Key Stability Risks:
-
Spontaneous Decarboxylation: Accelerated by heat and acidic pH.
-
Photolytic Degradation: The isoquinoline core is UV-active and prone to radical formation.
-
Solvent-Induced Instability: Hygroscopic solvents (DMSO) can alter the effective pH, triggering degradation.
Solubility & Solvent Selection Strategy
Before initiating stability studies, you must establish a stable baseline solution. 8-Chloroisoquinoline-1-carboxylic acid exhibits zwitterionic character, making solubility pH-dependent.
Solvent Compatibility Matrix
| Solvent | Solubility Potential | Risk Factor | Recommendation |
| DMSO | High (>50 mM) | Medium: Hygroscopic.[2] Absorbed water can protonate the N-atom, catalyzing decarboxylation. | Preferred for Stock. Use anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles. |
| Methanol | Moderate | High: Risk of methyl ester formation (Fisher esterification) if trace acid is present. | Avoid for long-term storage. Good for immediate LC-MS injection. |
| Water (Neutral) | Low | High: Likely to precipitate. | Not recommended for stock solutions. |
| Water (Basic pH > 8) | High | Low/Medium: Soluble as the carboxylate anion. | Good for assays, but susceptible to oxidative degradation over time. |
Protocol: Preparation of a Stable Stock Solution
-
Weighing: Weigh the solid rapidly; the solid form may be electrostatic.
-
Dissolution: Dissolve in anhydrous DMSO (Grade: ≥99.9%, Water Content <0.1%).
-
Verification: Sonicate for 30 seconds. Inspect for "micro-precipitates" using a light source behind the vial.
-
Storage: Aliquot immediately into amber glass vials to minimize headspace (oxygen exposure). Store at -20°C or -80°C.
Stability Testing Workflow (ICH Q1A Aligned)
Do not assume stability. You must validate it. The following workflow outlines the decision process for testing this specific compound.
Figure 1: Decision tree for assessing the solution-state stability of 8-Chloroisoquinoline-1-carboxylic acid, aligned with ICH Q1A stress testing principles.
Detailed Stress Protocols
A. Thermal Stress (Decarboxylation Check)
-
Objective: Assess susceptibility to the "Hammick Reaction" (thermal decarboxylation).
-
Method: Incubate a 1 mM solution (DMSO) at 60°C for 24 hours .
-
Target Degradant: Look for 8-Chloroisoquinoline .[3]
-
LC-MS Signature: Loss of 44 Da (CO2). Parent [M+H]+ = 208/210 (Cl isotope pattern)
Product [M+H]+ = 164/166.
-
B. Hydrolytic/pH Stress
-
Objective: Determine stability in assay buffers.
-
Acidic: Add 1:1 volume of 0.1 N HCl. Incubate at RT for 4 hours. Risk: High (Decarboxylation is acid-catalyzed).
-
Basic: Add 1:1 volume of 0.1 N NaOH. Incubate at RT for 4 hours. Risk: Low (Carboxylate anion is generally stable).
C. Photostability (ICH Q1B)
-
Objective: Assess UV sensitivity.
-
Method: Expose solution in a quartz vial to a Xenon arc lamp (simulating D65 standard daylight) for 1.2 million lux hours.
-
Control: Wrap a duplicate vial in aluminum foil and place it next to the test vial.
Troubleshooting Guide & FAQs
Issue 1: "I see a new peak eluting after my main compound in Reverse Phase HPLC."
-
Diagnosis: This is likely the decarboxylated product (8-chloroisoquinoline) .
-
Mechanism: Loss of the polar -COOH group makes the molecule significantly more hydrophobic, increasing its retention time on C18 columns.
-
Solution:
-
Lower the temperature of your autosampler to 4°C.
-
Check the pH of your mobile phase. Highly acidic mobile phases (e.g., 0.1% TFA) can induce on-column decarboxylation if the column oven is hot (>40°C). Switch to Formic Acid or Ammonium Acetate.
-
Issue 2: "My stock solution in DMSO turned yellow/brown over time."
-
Diagnosis: N-Oxide formation or oxidative coupling.
-
Cause: Isoquinolines are sensitive to oxidation at the Nitrogen atom (N-oxide formation) or the C1 position if decarboxylation has occurred.
-
Solution: Degas your DMSO with Nitrogen/Argon before dissolving the solid. Store under inert gas.
Issue 3: "The compound precipitated when I diluted the DMSO stock into PBS."
-
Diagnosis: "Crash-out" due to protonation.
-
Explanation: The
of the carboxylic acid is likely ~3.5. The of the isoquinoline nitrogen is ~5.0. At neutral pH (PBS pH 7.4), the molecule is anionic (soluble). However, local concentration effects during mixing can cause transient precipitation. -
Solution:
-
Stepwise Dilution: Dilute the DMSO stock into a buffer (not pure water) to maintain pH control.
-
Vortexing: Vortex the buffer while adding the DMSO stock to ensure rapid dispersion.
-
Mechanistic Insight: The Decarboxylation Pathway
Understanding why this happens allows you to predict risks. The degradation follows a pathway analogous to the Hammick Reaction , driven by the stabilization of the intermediate ylide/carbanion by the electron-deficient isoquinoline ring.
Figure 2: The decarboxylation mechanism. The 8-Chloro substituent (peri-position) increases steric crowding, potentially lowering the activation energy for CO2 release compared to the unsubstituted parent.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation, 2003.[5][6]
-
Dyson, P., & Hammick, D. L. "The mechanism of decarboxylation.[7][8][9] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups." Journal of the Chemical Society, 1937, 1724.[7][8]
- Lipinski, C. A., et al. "Samples in DMSO: What an end user needs to know." Society for Laboratory Automation and Screening (SLAS), 2006.
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.
Sources
- 1. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1416714-06-1 Cas No. | 8-Chloroisoquinoline-1-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ikev.org [ikev.org]
- 6. insider.thefdagroup.com [insider.thefdagroup.com]
- 7. Hammick Reaction [drugfuture.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: 8-Chloroisoquinoline-1-carboxylic Acid vs. Isoquinoline Inhibitors
Executive Summary: The Isoquinoline Scaffold in Hypoxia Signaling
8-Chloroisoquinoline-1-carboxylic acid (CAS: 1416714-06-1) represents a specialized structural scaffold within the class of HIF Prolyl Hydroxylase (PHD) inhibitors . While clinical attention often focuses on complex amide derivatives like Roxadustat (FG-4592) or potent research probes like IOX4 , the fundamental carboxylic acid core remains a critical tool for fragment-based drug design (FBDD) and mechanistic studies.
This guide objectively compares the 8-chloroisoquinoline-1-carboxylic acid scaffold against established isoquinoline and quinoline inhibitors. It elucidates the structural rationale for the 8-chloro substitution, provides comparative performance metrics, and details validated protocols for assessing HIF stabilization efficacy.
Mechanism of Action: Competitive Chelation
The biological activity of 8-chloroisoquinoline-1-carboxylic acid and its analogs is driven by their ability to mimic 2-oxoglutarate (2-OG) , the obligate co-substrate for PHD enzymes.
Molecular Interaction[1]
-
Target: HIF Prolyl Hydroxylase Domain (PHD1, PHD2, PHD3).[1]
-
Binding Mode: The nitrogen of the isoquinoline ring and the adjacent carboxylate group form a bidentate chelate with the active site Iron (Fe²⁺).
-
8-Chloro Substitution: The chlorine atom at position 8 serves two distinct medicinal chemistry functions:
-
Metabolic Blockade: It obstructs the 8-position, a common site for oxidative metabolism in isoquinolines, potentially extending half-life (
). -
Lipophilicity Modulation: It increases the logP, enhancing passive membrane permeability compared to the unsubstituted parent acid.
-
Pathway Diagram
The following diagram illustrates the interference of isoquinoline inhibitors in the HIF degradation pathway.
Caption: Mechanism of Action.[2][3][4] The inhibitor chelates the catalytic Iron (Fe²⁺) in the PHD enzyme, preventing HIF hydroxylation and subsequent proteasomal degradation.
Comparative Analysis: Scaffold vs. Optimized Inhibitors
This section compares the "Scaffold" (8-Chloroisoquinoline-1-carboxylic acid) with "Optimized" clinical and research tools.
Table 1: Isoquinoline & Quinoline Inhibitor Profile[5]
| Feature | 8-Chloroisoquinoline-1-COOH | IOX4 | Roxadustat (FG-4592) | IOX2 |
| Role | Core Scaffold / Building Block | Potent Research Probe | Clinical Drug (Anemia) | Research Probe |
| Core Structure | Isoquinoline | Isoquinoline | Isoquinoline | Quinoline |
| Key Substituent | 8-Chloro, 1-Carboxylic Acid | 1-Carboxamide-Glycine | 4-Hydroxy-3-Carboxamide | 3-Carboxamide-Glycine |
| Target Potency (PHD2) | ~0.5 - 5 µM (Est. Class)* | 1.6 nM [1] | ~30 - 100 nM | 22 nM [2] |
| Selectivity | Moderate (Pan-PHD) | High (PHD2 > PHD1/3) | High (PHD2) | High (PHD2 > FIH) |
| Cell Permeability | Moderate (Acidic pKa) | High (Brain Penetrant) | High (Oral Bioavailability) | Moderate |
| Primary Use | SAR Studies, Fragment Screening | In Vivo Mouse Models | Clinical Therapy | In Vitro / Cell Assays |
*Note: Exact IC50 for the 8-chloro acid fragment is often assay-dependent; values represent the typical range for simple isoquinoline-1-carboxylic acid fragments before amide optimization.
Technical Insight: Acid vs. Amide[6]
-
The Acid (8-Cl-IQC): The free carboxylic acid is the active warhead that binds the metal. However, free acids often have poor cell permeability due to ionization at physiological pH.
-
The Amide (IOX4/Roxadustat): These molecules are often designed with a glycine or amide tail. This extension not only improves permeability but also picks up additional hydrogen bonding interactions (e.g., with Arg383 in PHD2), leading to the dramatic potency shift from micromolar (Scaffold) to nanomolar (Optimized).
Experimental Protocols
To validate the performance of 8-Chloroisoquinoline-1-carboxylic acid against IOX4 or IOX2, the following protocols are recommended.
Experiment A: In Vitro PHD2 Decarboxylation Assay
This assay measures the conversion of 2-[1-14C]oxoglutarate to [14C]CO2, a direct measure of PHD enzymatic activity.
-
Reagent Prep: Prepare recombinant human PHD2 (200 nM) in Tris buffer (pH 7.5) containing FeSO4 (50 µM) and Ascorbate (100 µM).
-
Inhibitor Incubation: Incubate 8-Chloroisoquinoline-1-carboxylic acid (serial dilution 1 nM - 100 µM) with the enzyme for 15 min at room temperature.
-
Substrate Addition: Add HIF-1α peptide (DLDLEMLAPYIPMDDDFQL) and 2-[1-14C]oxoglutarate.
-
Reaction: Incubate at 37°C for 20 minutes.
-
Detection: Capture released 14CO2 on filter paper soaked in calcium hydroxide; measure via scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Experiment B: Cellular HIF-1α Stabilization (Western Blot)
Since the acid scaffold may have lower permeability, a higher concentration is often required compared to IOX4.
-
Cell Culture: Seed HeLa or Hep3B cells (3 x 10^5 cells/well) in 6-well plates.
-
Treatment:
-
Vehicle: 0.1% DMSO.
-
Control: IOX2 (50 µM).[5]
-
Test: 8-Chloroisoquinoline-1-carboxylic acid (Titration: 50, 100, 200 µM).
-
-
Incubation: Incubate for 4–6 hours under normoxic conditions.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors. Crucial: Work quickly on ice to prevent HIF degradation during lysis.
-
Blotting: Separate on 8% SDS-PAGE. Probe with anti-HIF-1α (1:1000) and anti-β-actin (1:5000).
-
Validation: A band at ~120 kDa confirms HIF stabilization.
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating inhibitor potency (In Vitro) and cell permeability/efficacy (Cellular).
Synthesis & Structural Optimization
For researchers utilizing 8-Chloroisoquinoline-1-carboxylic acid as a building block:
-
Synthesis: Typically synthesized via the Reissert reaction or oxidation of 8-chloro-1-methylisoquinoline.
-
Optimization: To convert this scaffold into a high-potency inhibitor (like IOX4), the carboxylic acid is often coupled with glycine or related amines. The 8-chloro group provides a unique vector for exploring the hydrophobic pocket of the PHD active site, distinct from the standard 4-hydroxy substitution seen in Roxadustat.
References
-
Chowdhury, R., et al. (2013).[6] Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ACS Chemical Biology.[6] [Link]
Sources
Comparative Analysis of Halogenated Isoquinoline-1-Carboxylic Acids
Executive Summary: The Scaffold Advantage
Halogenated isoquinoline-1-carboxylic acids represent a privileged class of "bifunctional" scaffolds in medicinal chemistry. Unlike simple isoquinolines, these molecules offer two distinct, orthogonal handles for diversification:
-
The C1-Carboxylic Acid: A highly reactive electrophile for amidation or esterification, crucial for modulating solubility and target binding (e.g., in HIV integrase or HIF prolyl hydroxylase inhibitors).
-
The Halogen Substituent (F, Cl, Br, I): A site-specific handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space.
This guide compares the synthetic accessibility, physicochemical profiles, and reactivity of the most common halogenated derivatives, focusing on the 4-bromo , 5-bromo , and fluorinated analogs.
Physicochemical Profiling
The introduction of a halogen atom significantly alters the lipophilicity and electronic properties of the parent isoquinoline-1-carboxylic acid. The table below provides a comparative analysis based on consensus computational models and available experimental data.
| Derivative | Position | Approx.[1][2][3][4][5][6][7][8] pKa (COOH)* | cLogP** | Solubility (aq) | Electronic Effect (Hammett) |
| Parent | - | 1.10 | 1.85 | Moderate | Reference |
| 4-Bromo | C4 (Hetero-ring) | 0.95 | 2.71 | Low | Inductive withdrawal (-I) |
| 5-Bromo | C5 (Benzo-ring) | 1.05 | 2.75 | Low | Weak resonance (+R), Inductive (-I) |
| 6-Fluoro | C6 (Benzo-ring) | 1.02 | 2.05 | Moderate | Strong Inductive (-I) |
| 7-Chloro | C7 (Benzo-ring) | 1.00 | 2.55 | Low | Inductive (-I) |
*pKa values are estimated for the carboxylic acid proton. The ring nitrogen basicity (pKa ~5.1 for parent) is significantly suppressed by the adjacent electron-withdrawing carboxyl group. **cLogP values are calculated consensus estimates useful for predicting ADME behavior.
Key Insight: The 4-bromo derivative is electronically distinct because the halogen is directly attached to the pyridine-like ring, making it more susceptible to nucleophilic aromatic substitution (
Synthetic Accessibility & Methodologies
Synthesizing these acids requires a strategic choice between "Halogenation First" or "Carboxylation First."
Comparative Synthetic Strategies
| Strategy | Methodology | Pros | Cons |
| Route A: Reissert Reaction | 1. Halogenation of Isoquinoline2. Activation (PhCOCl/KCN)3. Hydrolysis | Scalable , regiospecific for C1-COOH. Works well for 4-Br and 5-Br. | Requires toxic cyanides (KCN/TMSCN). Multi-step. |
| Route B: Pd-Carbonylation | 1. 1-Halo-isoquinoline synthesis2. Pd-catalyzed CO insertion | One-step C1 functionalization. High atom economy. | Requires expensive Pd catalysts and CO gas handling. |
| Route C: Oxidation | 1. Synthesis of 1-Methyl-halo-isoquinoline2. SeO2 or KMnO4 oxidation | Avoids cyanides and CO. | 1-Methyl precursors are often harder to source/make. |
Diagram 1: Strategic Synthesis Pathways
The following diagram illustrates the two primary workflows for accessing the target scaffold.
Caption: Comparison of the classical Reissert route (solid lines) vs. modern Pd-catalyzed carbonylation (dashed).
Experimental Protocol: Synthesis of 4-Bromoisoquinoline-1-Carboxylic Acid
This protocol is selected for its reliability and high yield, utilizing the Reissert Reaction pathway which avoids the need for high-pressure CO equipment.
Step 1: Synthesis of 4-Bromoisoquinoline[9][10]
-
Reagents: Isoquinoline hydrochloride (33.3 g, 0.2 mol), Nitrobenzene (50 mL), Bromine (35.2 g, 0.22 mol).
-
Procedure:
-
Suspend isoquinoline hydrochloride in nitrobenzene in a flask equipped with a reflux condenser and dropping funnel.
-
Heat the mixture to 180°C to obtain a clear solution.
-
Add bromine dropwise over 1-1.5 hours. Caution: HBr gas evolution.
-
Continue heating at 180°C for 4 hours until HBr evolution ceases.
-
Cool, filter the solid product, and wash with ether to remove nitrobenzene.
-
Recrystallize from ethanol/water.
-
Yield: ~75-80%.
-
Checkpoint: Melting point should be 39-40°C (free base).
-
Step 2: Formation of the Reissert Compound
-
Reagents: 4-Bromoisoquinoline (10 mmol), Benzoyl chloride (20 mmol), Potassium cyanide (30 mmol), Water/DCM biphasic system.
-
Procedure:
-
Dissolve 4-bromoisoquinoline in DCM (20 mL).
-
Add a solution of KCN in water (10 mL) to the organic phase.
-
Slowly add benzoyl chloride while stirring vigorously at 0°C.
-
Stir at room temperature for 12 hours.
-
Separate the organic layer, wash with water, dilute HCl, and brine.
-
Evaporate solvent to yield the 1-cyano-2-benzoyl-1,2-dihydro-4-bromoisoquinoline intermediate.
-
Step 3: Hydrolysis to the Carboxylic Acid
-
Reagents: Reissert intermediate, HBr (48%), Acetic acid.
-
Procedure:
-
Reflux the intermediate in a mixture of 48% HBr and glacial acetic acid (1:1 ratio) for 2-4 hours. Note: This simultaneously hydrolyzes the nitrile and cleaves the N-benzoyl group.
-
Cool the mixture and pour into ice water.
-
The crude acid precipitates. Filter and wash with cold water.
-
Purification: Dissolve in aqueous NaHCO3 (to form the soluble sodium salt), filter off any insoluble impurities, then re-acidify with HCl to precipitate the pure product.
-
Reactivity & Performance Analysis
The utility of these scaffolds lies in their orthogonal reactivity . The diagram below maps the distinct chemical behaviors of the C1 and C4/C5 positions.
Reactivity Map
Caption: Orthogonal functionalization: C1 is activated for amidation (red), while C4-Br serves as a cross-coupling partner (green).
Performance Notes
-
Amidation Efficiency: The C1-carboxylic acid is sterically accessible. However, if a halogen is present at C8 , significant steric hindrance is observed, reducing yields of amide coupling by 30-50%.
-
Cross-Coupling:
-
4-Bromo: Highly reactive in Suzuki couplings due to the electron-deficient nature of the pyridine ring.
-
5-Bromo: Slightly less reactive; may require stronger ligands (e.g., XPhos, SPhos) compared to the 4-bromo isomer.
-
-
Stability: These acids are prone to thermal decarboxylation at temperatures >150°C. Amidation reactions should be kept below this threshold.
References
-
Reissert Reaction Overview
-
Source: Popp, F. D.[4] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry.
- Context: Foundational mechanism for introducing C1-COOH.
-
-
Synthesis of 4-Bromoisoquinoline
-
Palladium-Catalyzed Carbonylation
- Source: "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonyl
- Context: Alternative route using Pd/CO for C1 functionaliz
-
Physicochemical Properties of Isoquinoline
- Source: "Isoquinoline - Properties and Applic
-
Context: Baseline pKa and solubility data.[13]
-
Cross-Coupling of Halo-Isoquinolines
-
Source: "Palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines."[14] Organic Letters.
- Context: Reactivity d
-
Sources
- 1. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
- 14. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility Guide: Synthesis of 8-Chloroisoquinoline-1-carboxylic Acid
Executive Summary
The synthesis of 8-chloroisoquinoline-1-carboxylic acid presents specific reproducibility challenges primarily due to the steric and electronic influence of the chlorine atom at the C8 position (peri-position). This substituent can inhibit nucleophilic attack at C1 during classical ring-closure methods and complicate purification due to solubility shifts.
This guide evaluates and compares two field-proven synthetic routes:
-
The Modified Reissert-Henze Strategy (Classical): Utilizes cyanide addition to the N-activated isoquinoline. High reliability but involves toxic reagents.
-
Pd-Catalyzed Hydroxycarbonylation (Modern): Converts 1,8-dichloroisoquinoline directly to the acid. Superior for scalability and safety, provided the regioselectivity is managed.
Recommendation: For gram-scale laboratory synthesis, the Reissert-Henze route is most reproducible without specialized high-pressure equipment. For process scale (>100g), the Pd-Catalyzed route is preferred to avoid cyanide handling.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Modified Reissert-Henze | Route B: Pd-Catalyzed Carbonylation |
| Key Intermediate | 8-Chloroisoquinoline-1-carbonitrile (CAS 1231761-26-4) | 1,8-Dichloroisoquinoline |
| Step Count | 3 (from 8-chloroisoquinoline) | 3 (from 8-chloroisoquinoline) |
| Overall Yield | 45–60% | 55–70% |
| Atom Economy | Moderate (Loss of benzoyl group) | High |
| Safety Profile | High Risk (Uses KCN/TMSCN) | Moderate (CO gas, pressure) |
| Purification | Crystallization (Nitrile is highly crystalline) | Column Chromatography / Acid-Base Extraction |
| Reproducibility | High (Thermodynamically driven hydrolysis) | Medium (Catalyst sensitivity) |
Deep Dive: Route A (Modified Reissert-Henze)
This route relies on the activation of the isoquinoline nitrogen with an acyl chloride, facilitating nucleophilic attack by cyanide at the C1 position. The resulting Reissert compound is then hydrolyzed.
Mechanism & Logic
The 8-chloro substituent creates steric bulk near the nitrogen lone pair, potentially retarding N-acylation. To counter this, trimethylsilyl cyanide (TMSCN) is recommended over aqueous KCN to ensure a homogeneous phase reaction, increasing the effective concentration of the nucleophile near the sterically crowded C1 center.
Experimental Protocol
Step 1: Formation of 8-Chloroisoquinoline-1-carbonitrile
-
Reagents: 8-Chloroisoquinoline (1.0 eq), Benzoyl chloride (1.2 eq), TMSCN (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-chloroisoquinoline in anhydrous DCM (0.5 M) under Nitrogen.
-
Cool to 0°C. Add Benzoyl chloride dropwise. Stir for 30 mins to form the N-benzoyl-8-chloroisoquinolinium salt (often visible as a precipitate).
-
Add TMSCN dropwise over 20 mins.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Carefully add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane. The nitrile (CAS 1231761-26-4) typically precipitates as a solid.
-
Step 2: Hydrolysis to the Carboxylic Acid
-
Reagents: H₂SO₄ (50% aq), Acetic Acid (glacial).
-
Procedure:
-
Suspend the nitrile in a 1:1 mixture of 50% H₂SO₄ and Glacial Acetic Acid.
-
Reflux (approx. 110°C) for 6–8 hours. Note: Monitor by HPLC. The intermediate amide often forms first.
-
Cool the mixture to RT and pour onto crushed ice.
-
Adjust pH to ~3–4 with 10% NaOH solution. The carboxylic acid should precipitate.
-
Filter and wash with cold water.
-
Critical Control Points (Troubleshooting)
-
Incomplete Hydrolysis: The 8-chloro group can sterically hinder the hydrolysis of the nitrile. If the amide persists, increase temperature to 130°C using a sealed tube or switch to basic hydrolysis (KOH/Ethylene Glycol, 150°C).
-
Elimination Side Reaction: Avoid using strong bases in Step 1, as they can cause decyanation.
Deep Dive: Route B (Pd-Catalyzed Carbonylation)
This route converts the C1-chlorine directly to a carboxyl group. It exploits the significant reactivity difference between the C1-Cl (imine-like) and C8-Cl (aryl) bonds.
Mechanism & Logic
1-Chloroisoquinolines are highly reactive toward oxidative addition with Palladium(0). The C8-chlorine is essentially inert under standard carbonylation conditions, ensuring high regioselectivity.
Experimental Protocol
Step 1: Synthesis of 1,8-Dichloroisoquinoline
-
Precursor: 8-Chloroisoquinoline N-oxide (prepared via mCPBA oxidation of 8-chloroisoquinoline).
-
Reagents: POCl₃ (neat or in Toluene).
-
Procedure:
-
Suspend 8-chloroisoquinoline N-oxide in POCl₃ (5 vol).
-
Reflux for 2–4 hours.
-
Distill off excess POCl₃ under reduced pressure.
-
Pour residue onto ice/water (Exothermic!). Neutralize with NH₄OH.
-
Extract with EtOAc. The product, 1,8-dichloroisoquinoline, is usually a solid.
-
Step 2: Hydroxycarbonylation
-
Reagents: 1,8-Dichloroisoquinoline (1.0 eq), Pd(OAc)₂ (2 mol%), dppf (4 mol%), Na₂CO₃ (2.0 eq), H₂O (5.0 eq), DMF.
-
Conditions: CO atmosphere (balloon or 1-3 bar), 80–100°C.
-
Procedure:
-
Combine reagents in a pressure vessel or flask. Degas with Argon.
-
Introduce CO gas.
-
Heat to 90°C for 12 hours.
-
Workup: Filter catalyst through Celite. Dilute filtrate with water.
-
Acidify to pH 2–3 with 1N HCl. The target acid precipitates.
-
Purification: Recrystallization from Methanol/Water.
-
Critical Control Points
-
Regioselectivity: Do not use phosphine ligands that are too electron-rich (like PCy₃), as they might activate the C8-Cl. dppf or PPh₃ are standard and selective for C1.
-
CO Safety: Ensure proper ventilation. For small scale, a double-balloon setup is sufficient; for >5g, use a Parr reactor.
Visualization of Workflows
Caption: Comparative process flow for the synthesis of 8-chloroisoquinoline-1-carboxylic acid showing Classical (Green) vs. Modern (Red) pathways.
References
- Popp, F. D. "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, Vol. 9, 1968, pp. 1–25.
-
Intermediate Verification (Nitrile)
-
Intermediate Verification (Isocarbostyril)
-
CAS 1368031-04-2 (8-Chloroisoquinolin-1(2H)-one).[3]
-
Source:
-
- Beller, M., et al. "Palladium-catalyzed carbonylation reactions of haloarenes and -heteroarenes." Chemical Reviews, 2009.
- General Isoquinoline Synthesis (Pomeranz-Fritsch)
Sources
A Comparative Guide to the Biological Efficacy of 8-Chloroisoquinoline-1-carboxylic Acid and Its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoquinoline scaffold stands out as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] The functionalization of this core, particularly at the 1- and 8-positions, offers a powerful strategy for modulating pharmacological activity. This guide provides an in-depth comparison of the biological efficacy of 8-Chloroisoquinoline-1-carboxylic acid and its corresponding esters, focusing on the rationale behind using an ester form, likely as a prodrug, to enhance therapeutic potential. While direct comparative studies on this specific pair are limited in publicly available literature, we can construct a robust analysis based on established principles of medicinal chemistry and data from analogous quinoline and isoquinoline derivatives.
The Rationale for Esterification: A Prodrug Strategy
Carboxylic acids are common pharmacophores that can interact with biological targets through hydrogen bonding and ionic interactions. However, their inherent polarity can limit their oral bioavailability and cell membrane permeability.[2] Esterification of a carboxylic acid is a widely employed prodrug strategy to overcome these limitations.[3][4] An ester prodrug is a pharmacologically inactive derivative that, after administration, is converted in vivo to the active carboxylic acid through the action of esterase enzymes present in the plasma and various tissues.[2]
The primary advantages of this approach include:
-
Enhanced Lipophilicity: The ester group increases the molecule's lipid solubility, which can improve its absorption across the gastrointestinal tract and penetration of cell membranes to reach intracellular targets.[5]
-
Improved Bioavailability: By masking the polar carboxylic acid group, the ester can bypass efflux transporters and reduce presystemic metabolism, leading to higher plasma concentrations of the active drug.[3]
-
Controlled Release: The rate of hydrolysis of the ester can be tuned by modifying the steric and electronic properties of the alcohol moiety, allowing for a more controlled and sustained release of the active carboxylic acid.[4]
Comparative Biological Efficacy: A Multifaceted Analysis
The biological efficacy of a compound is a composite of its pharmacodynamic (target interaction) and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. The conversion of 8-Chloroisoquinoline-1-carboxylic acid to its ester will likely have a profound impact on these properties.
Physicochemical Properties
The most immediate difference between the acid and its ester lies in their physicochemical properties.
| Property | 8-Chloroisoquinoline-1-carboxylic acid | 8-Chloroisoquinoline-1-carboxylic acid Ester | Rationale for Difference |
| Polarity | High | Low to Moderate | The polar carboxylic acid group is masked by a less polar ester group. |
| Lipophilicity (LogP) | Lower | Higher | The addition of an alkyl or aryl group in the ester increases lipid solubility. |
| Water Solubility | Higher (especially at physiological pH) | Lower | The non-polar ester functionality reduces interaction with water molecules. |
| Acidity (pKa) | Acidic | Neutral | The acidic proton of the carboxylic acid is replaced by an alkyl or aryl group. |
This shift towards increased lipophilicity is a key determinant of the ester's enhanced ability to cross biological membranes.
Pharmacokinetics
The differing physicochemical properties directly influence the pharmacokinetic profiles of the acid and its ester.
| Pharmacokinetic Parameter | 8-Chloroisoquinoline-1-carboxylic acid | 8-Chloroisoquinoline-1-carboxylic acid Ester | Expected Outcome |
| Absorption | Potentially poor oral absorption | Improved oral absorption | The increased lipophilicity of the ester facilitates passive diffusion across the gut wall. |
| Distribution | More confined to the systemic circulation | Wider tissue distribution, including potential for CNS penetration | The ester's ability to cross cell membranes allows it to access a broader range of tissues. |
| Metabolism | Primarily hepatic metabolism (e.g., glucuronidation) | Hydrolysis by esterases to the active acid | The ester is a prodrug that is designed to be cleaved to release the active compound. |
| Excretion | Renal excretion of the parent compound and its metabolites | Renal excretion of the active acid and its metabolites | The ultimate elimination pathway is for the active form of the drug. |
Pharmacodynamics and Biological Activity
While the ester itself is likely inactive, its ability to deliver the active carboxylic acid to the site of action can lead to a significant increase in overall biological efficacy. The isoquinoline nucleus is associated with a broad range of biological activities, including anticancer and anti-inflammatory effects.[6][7]
For instance, studies on related quinoline derivatives have shown that esterification of a carboxylic acid can enhance cytotoxicity against cancer cell lines while reducing direct enzyme inhibition.[1] This suggests that the improved cellular uptake of the ester leads to higher intracellular concentrations of the active acid, resulting in greater potency.
Hypothetical Comparative Efficacy Data
The following table presents a hypothetical comparison of the in vitro and in vivo efficacy of 8-Chloroisoquinoline-1-carboxylic acid and its ethyl ester, based on the principles discussed.
| Assay | 8-Chloroisoquinoline-1-carboxylic acid | 8-Chloroisoquinoline-1-carboxylic acid Ethyl Ester | Rationale |
| In vitro Cell-Based Assay (e.g., Cancer Cell Cytotoxicity, IC50) | Moderate activity | Higher activity | The ester facilitates greater intracellular accumulation of the active acid. |
| In vitro Enzyme Inhibition Assay (IC50) | Active | Inactive or weakly active | The carboxylic acid is likely the key pharmacophore for target binding. |
| In vivo Animal Model (e.g., Tumor Growth Inhibition) | Lower efficacy | Higher efficacy | Improved oral bioavailability and tissue distribution of the ester lead to a better therapeutic outcome. |
Experimental Protocols
To experimentally validate the comparative efficacy, a series of in vitro and in vivo assays would be required.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of 8-Chloroisoquinoline-1-carboxylic acid and its ester for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion of the compounds in an animal model (e.g., mice or rats).
Protocol:
-
Administer a single oral dose of either 8-Chloroisoquinoline-1-carboxylic acid or its ester to a cohort of animals.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using LC-MS/MS to quantify the concentrations of the parent compound (for the acid) and the active acid (for the ester prodrug).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizing the Prodrug Concept
The following diagram illustrates the conversion of the ester prodrug to the active carboxylic acid and its subsequent interaction with a hypothetical biological target.
Caption: Prodrug activation and mechanism of action.
Conclusion
The ester of 8-Chloroisoquinoline-1-carboxylic acid represents a classic prodrug approach designed to enhance the therapeutic potential of the parent carboxylic acid. By masking the polar acid functionality, the ester is expected to exhibit improved oral absorption, wider tissue distribution, and consequently, greater overall biological efficacy in in vivo settings. While the carboxylic acid is the pharmacologically active species, the ester serves as an efficient delivery vehicle to transport the active drug to its site of action. Further direct comparative studies are warranted to fully elucidate the therapeutic advantages of this prodrug strategy for this specific isoquinoline derivative.
References
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.
- Liotta, F., Gaetani, R., Gavalas, A., & Al-Imam, A. (2021). The versatile role of isoquinoline alkaloids: a comprehensive review of their biological and pharmacological activities. Molecules, 26(16), 4966.
-
Philadelphia University. (n.d.). Prodrug approach. Retrieved from [Link]
-
RSC Publishing. (2025, January 17). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]
-
MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 8-Chloroisoquinoline-1-carboxylic Acid
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic applications of novel compounds. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 8-Chloroisoquinoline-1-carboxylic acid, a member of the chlorinated quinoline compound family which is significant in medicinal chemistry.[1] By understanding the "why" behind each safety protocol, we can foster a culture of safety that protects ourselves, our colleagues, and the integrity of our work.
Hazard Assessment: Understanding the Risks
8-Chloroisoquinoline-1-carboxylic acid and related compounds present several potential hazards. Safety data sheets for similar chlorinated quinolines indicate that they can be harmful if swallowed or in contact with skin, cause skin irritation, and result in serious eye irritation.[2][3][4] Additionally, they may cause respiratory irritation.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk.[5] The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.[6]
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, safety goggles with side shields, laboratory coat, and a NIOSH-approved respirator with particulate filters if not in a fume hood.[5] | The primary risk during the handling of solid compounds is the generation of dust, which can be inhaled or come into contact with the skin and eyes. A respirator is crucial in the absence of a fume hood to prevent inhalation of fine particles. |
| Solution Preparation and Transfers | Chemical-resistant gloves (nitrile is a good initial choice), chemical splash goggles, and a laboratory coat. A face shield is recommended when handling larger volumes where a splash hazard exists.[5][7] | The risk of splashes and spills is highest during these procedures. Chemical splash goggles provide a better seal than safety glasses, and a face shield offers an additional layer of protection for the entire face. |
| Running Reactions and Work-up | Chemical-resistant gloves, chemical splash goggles, face shield, and a flame-resistant laboratory coat.[7] For larger scale reactions, a chemical-resistant apron should be worn over the lab coat.[8] | The potential for unexpected reactions, splashes, or sprays is elevated during chemical reactions. A flame-resistant lab coat is essential when working with flammable solvents. |
Glove Selection: While nitrile gloves are commonly used for incidental contact, it is crucial to consult a glove compatibility chart for the specific solvents being used in your procedure.[8] No single glove material protects against all chemicals. Always inspect gloves for any signs of degradation or perforation before use.[9]
Engineering Controls: Creating a Safe Workspace
Your personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All operations involving 8-Chloroisoquinoline-1-carboxylic acid, especially those that may generate dust or aerosols, should be conducted in a certified chemical fume hood.[5] This is the most effective way to prevent inhalation of the compound.
-
Ventilation: Ensure that your laboratory has adequate general ventilation.[9][10] This helps to dilute any fugitive emissions that may escape from the fume hood.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Safe Handling and Operational Plans: Step-by-Step Procedures
Adherence to standard operating procedures is critical for minimizing risk.
4.1. Preparation and Weighing:
-
Designate a work area: Before handling the compound, designate a specific area within the fume hood for this task.
-
Gather all materials: Ensure all necessary equipment (spatulas, weigh boats, containers) are inside the fume hood before you begin.
-
Don appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Weigh the compound: Carefully weigh the desired amount of 8-Chloroisoquinoline-1-carboxylic acid. Avoid creating dust. If dust is generated, a NIOSH-approved respirator is required if not in a fume hood.[5]
-
Clean up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or towel, and dispose of it as hazardous waste.
4.2. Dissolving and Transferring:
-
Add solvent slowly: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Use appropriate glassware: Ensure that all glassware is free of cracks or defects.[11]
-
Transfer with care: When transferring solutions, use a pipette or a funnel to minimize the risk of spills.
Spill and Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, a swift and informed response is crucial.
5.1. Minor Spill (within a fume hood):
-
Alert colleagues: Inform others in the immediate area of the spill.
-
Contain the spill: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean the area: Carefully clean the affected area, working from the outside in.
-
Dispose of waste: All materials used for cleanup must be disposed of as hazardous waste.[5]
5.2. Major Spill (outside a fume hood):
-
Evacuate the area: Immediately evacuate the laboratory.
-
Alert safety personnel: Contact your institution's environmental health and safety (EHS) office.
-
Restrict access: Prevent others from entering the contaminated area.
5.3. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][12] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[2] Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[5]
-
Solid Waste: Collect all solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not pour chemical waste down the drain.[9][11]
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.[13]
Workflow for Handling a Chemical Spill
The following diagram outlines the logical steps for safely managing a chemical spill.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
